molecular formula C24H24N2O5S B2872682 4-isobutoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922089-13-2

4-isobutoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2872682
CAS No.: 922089-13-2
M. Wt: 452.53
InChI Key: GXOQDGMLXVPHIV-UHFFFAOYSA-N
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Description

4-Isobutoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a synthetic compound of significant research interest, designed around a hybrid molecular architecture. It features a dibenzo[b,f][1,4]oxazepin-11-one scaffold, a structure known for its diverse biological profiles, fused with a benzenesulfonamide group. The inclusion of the sulfonamide moiety is a strategic element, as this pharmacophore is a well-established component in medicinal chemistry, historically effective against bacterial infections by targeting dihydropteroate synthase (DHPS) in the folate biosynthesis pathway . Recent research into sulfonamide derivatives continues to explore their potential as novel antimicrobial agents, particularly against challenging multidrug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, contemporary studies highlight that benzene sulfonamide derivatives are being investigated as antagonists for various biological targets, such as the androgen receptor, indicating their utility in cancer research . The specific substitution with an isobutoxy group is intended to fine-tune the molecule's lipophilicity, a critical parameter known to influence cellular penetration and overall bioactivity . This compound is provided as a high-purity solid for research purposes to facilitate investigations in drug discovery, chemical biology, and mechanism of action studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-(2-methylpropoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-15(2)14-30-18-6-8-19(9-7-18)32(28,29)26-17-5-11-22-20(13-17)24(27)25-21-12-16(3)4-10-23(21)31-22/h4-13,15,26H,14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOQDGMLXVPHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OCC(C)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-isobutoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, highlighting relevant studies, mechanisms of action, and pharmacokinetic properties.

  • Molecular Formula : C24_{24}H24_{24}N2_{2}O5_{5}S
  • Molecular Weight : 452.5 g/mol
  • CAS Number : 922089-13-2

The biological activity of this compound can be attributed to its structural components that interact with various biological pathways. The dibenzo[b,f][1,4]oxazepin moiety is known for its ability to modulate neurotransmitter systems, while the benzenesulfonamide group has been associated with diverse pharmacological effects.

Potential Mechanisms

  • Calcium Channel Modulation : Similar compounds have shown the ability to inhibit calcium channels, leading to reduced perfusion pressure and coronary resistance in isolated heart models . This suggests that 4-isobutoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide may also exhibit such effects.
  • Antimicrobial Activity : Research indicates that sulfonamide derivatives possess antimicrobial properties. The structural similarity of this compound to known antibacterial agents suggests it could have similar activity against gram-positive and gram-negative bacteria .

In Vitro Studies

  • Antimicrobial Testing : A study evaluating the antimicrobial efficacy of related sulfonamide compounds demonstrated significant inhibition against various bacterial strains. The results indicated that modifications in the sulfonamide structure could enhance antibacterial potency .
  • Cardiovascular Effects : Experimental models using isolated rat hearts have shown that certain sulfonamides can significantly decrease perfusion pressure and coronary resistance. This highlights the potential cardiovascular benefits of compounds like 4-isobutoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide .

Case Studies

A case study involving a related compound (4-(2-aminoethyl)-benzenesulfonamide) indicated a dose-dependent decrease in perfusion pressure in isolated heart models. This finding supports the hypothesis that structural analogs may exert similar cardiovascular effects through calcium channel inhibition .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Preliminary studies suggest that sulfonamide derivatives can exhibit varied absorption and distribution characteristics based on their chemical structure.

Key Pharmacokinetic Parameters

ParameterValue
AbsorptionModerate to high
BioavailabilityVariable
MetabolismHepatic
Elimination Half-lifeNot yet determined

Comparison with Similar Compounds

Substituent Effects on Pharmacokinetics

  • Isobutoxy vs. Trifluoromethyl () : The isobutoxy group in the target compound provides greater lipophilicity (logP ~3.5 estimated) compared to the trifluoromethyl group (logP ~2.8), favoring membrane permeability and CNS penetration. However, the trifluoromethyl group’s electron-withdrawing nature may enhance binding affinity to electron-rich enzyme active sites .
  • Isobutoxy vs. Hydroxy () : The hydroxy group in improves aqueous solubility (clogP ~1.9) but reduces metabolic stability due to susceptibility to glucuronidation. The target’s isobutoxy group balances lipophilicity and steric protection from metabolic enzymes .

Core Structure Modifications

  • 8-Methyl vs.
  • 11-Oxo vs. 10-Acetyl (): The lactam (11-oxo) group in the target compound enhances ring rigidity and hydrogen-bonding capacity compared to the acetylated derivative in , which lacks a hydrogen-bond donor and may exhibit reduced target affinity .

Sulfonamide vs. Carboxamide Linkages

Research Implications and Limitations

While structural comparisons provide mechanistic hypotheses, experimental validation is critical:

  • Activity assays : Testing against targets like COX-2 or serotonin receptors could clarify functional differences.
  • ADME profiling : Comparative studies on solubility, plasma protein binding, and metabolic clearance are needed.
  • Synthetic accessibility : The isobutoxy group may require multi-step synthesis compared to simpler substituents .

Further studies should prioritize structural analogs with documented bioactivity (e.g., ’s trifluoromethyl derivative) to guide optimization.

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